5-Fluoro-2-(thiomorpholin-4-yl)benzonitrile
Description
5-Fluoro-2-(thiomorpholin-4-yl)benzonitrile is a fluorinated benzonitrile derivative featuring a thiomorpholine substituent at the 2-position of the aromatic ring. Thiomorpholine, a sulfur-containing heterocycle, imparts distinct electronic and steric properties compared to oxygen or nitrogen-based analogs. While direct pharmacological data for this compound are sparse in the provided evidence, its structural analogs are widely explored in drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) such as metabotropic glutamate receptor subtype 5 (mGluR5) and in materials science for organic light-emitting diodes (OLEDs).
Properties
IUPAC Name |
5-fluoro-2-thiomorpholin-4-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2S/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVIDNJWSAMTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Fluoro-2-(thiomorpholin-4-yl)benzonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Its structure, comprising a fluorinated benzene ring and a thiomorpholine moiety, suggests various pharmacological properties that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different assays, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiomorpholine ring may enhance lipophilicity and facilitate membrane permeability, which is crucial for cellular uptake.
Biological Activity Overview
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Antimicrobial Activity :
- The compound has shown promising results against various microbial strains. In vitro studies indicate that it exhibits significant antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like fluconazole .
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Anticancer Properties :
- Preliminary studies have demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). Flow cytometry assays reveal that the compound operates in a dose-dependent manner, significantly increasing caspase-3 cleavage and p53 expression levels, which are markers of apoptosis .
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Glycogen Synthase Kinase Inhibition :
- The compound has been evaluated for its inhibitory action on Glycogen Synthase Kinase 3 (GSK-3), an enzyme implicated in various signaling pathways related to cancer and neurodegenerative diseases. In vitro assays indicate that it selectively inhibits GSK-3α over GSK-3β, suggesting potential applications in treating conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of substituents on the benzene ring. The presence of electron-withdrawing groups like fluorine enhances the biological activity due to increased lipophilicity and electronic effects that stabilize the compound's interaction with biological targets. Comparative analysis with similar compounds indicates that modifications to the thiomorpholine moiety can further optimize efficacy .
Case Studies and Experimental Findings
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Antifungal | MIC Assay | Active against C. albicans (MIC = 3.92–4.01 mM) |
| Study 2 | Anticancer | Flow Cytometry | Induces apoptosis in MCF-7 cells; increases p53 expression |
| Study 3 | GSK-3 Inhibition | In Vitro Assay | Selective inhibition of GSK-3α; potential neuroprotective effects |
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications in scientific research:
Medicinal Chemistry
- Biological Activity : Research indicates that 5-Fluoro-2-(thiomorpholin-4-yl)benzonitrile acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in several central nervous system disorders such as anxiety and schizophrenia .
- Therapeutic Potential : Its modulation of mGluR5 signaling pathways suggests potential use in developing treatments for anxiety disorders, depression, and other neuropsychiatric conditions.
In Vitro Studies
- Mechanism of Action : In vitro assays have shown that this compound effectively reduces glutamate-induced signaling in mGluR5, indicating its role in inhibiting excessive neurotransmitter activity .
- Pharmacological Characterization : Detailed studies have characterized the compound's binding kinetics and negative modulation effects on mGluR5, providing insights into its pharmacological profile .
Animal Model Studies
- Anxiolytic Effects : In vivo studies using rodent models have demonstrated that administration of this compound significantly reduces anxiety-like behaviors, supporting its potential as an anxiolytic agent .
Case Studies and Research Findings
Several case studies highlight the compound's potential applications:
Anxiolytic Activity
A study demonstrated significant anxiolytic effects in rodents subjected to elevated plus maze tests, indicating a dose-dependent response that supports further development for anxiety treatment.
CNS Disorders
Research has explored the compound's potential for treating various CNS disorders through its action on mGluR5. Its ability to modulate receptor activity presents new avenues for therapeutic interventions in conditions like schizophrenia and depression .
Chemical Reactions Analysis
Substitution Reactions
The thiomorpholine group (-S-) at the 2-position serves as a nucleophile, enabling substitution with electrophiles.
Mechanism:
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Nucleophilic Aromatic Substitution (NAS): The sulfur atom in thiomorpholine is more nucleophilic than oxygen (e.g., in morpholine analogs), facilitating attack on electrophilic positions.
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Electrophilic Substitution: Fluorine substituents direct electrophilic substitution to the para or ortho positions relative to the cyano group.
Conditions and Products:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Chlorination | Cl₂, FeCl₃, CH₂Cl₂ | 5-Fluoro-2-(thiomorpholin-4-yl)-3-chlorobenzonitrile |
| Bromination | Br₂, H₂SO₄, H₂O | 5-Fluoro-2-(thiomorpholin-4-yl)-3-bromobenzonitrile |
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Fluoro-2-(thiomorpholin-4-yl)-3-nitrobenzonitrile |
Oxidation and Reduction of the Nitrile Group
The cyano group (-C≡N) undergoes oxidation and reduction to form carboxylic acids or amines, respectively.
Oxidation:
Reduction:
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Reagents: LiAlH₄, THF, 0°C.
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Product: 5-Fluoro-2-(thiomorpholin-4-yl)benzylamine.
Coupling Reactions
The compound participates in cross-coupling reactions to form complex heterocycles.
Suzuki Coupling:
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Reagents: Pd(PPh₃)₄, Na₂CO₃, H₂O/THF.
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Product: Biaryl derivatives with aryl boronic acids.
Heck Reaction:
Polymerization
The thiomorpholine group can act as a leaving group in polymerization reactions
Comparison with Similar Compounds
Key Observations :
- Thiomorpholine vs. Piperazine/Morpholine : The sulfur atom in thiomorpholine increases lipophilicity and may enhance membrane permeability compared to oxygen/nitrogen analogs. Piperazine derivatives (e.g., from ) are prominent in mGluR5 modulation due to their ability to engage in hydrogen bonding and charge interactions .
- Methoxy vs. Thiomorpholine: Methoxy-substituted analogs (e.g., 5-fluoro-2-methoxybenzonitrile) are weaker electron-withdrawing groups, making them less suitable for charge-transfer applications in OLEDs compared to stronger acceptors like benzonitrile derivatives with phenazine donors .
Pharmacological Activity Comparisons
mGluR5-Targeting Compounds
Several fluorinated benzonitrile derivatives act as mGluR5 modulators:
- Compound 91 (WO 2008/152090) : A piperazine-substituted analog (5-fluoro-2-[4-({[(4-fluorophenyl)methyl]oxy}acetyl)-1-piperazinyl]benzonitrile) exhibits potent mGluR5 PAM activity, highlighting the importance of the piperazine moiety for receptor engagement .
- 18F-SP203 and 18F-PEB : Radioligands like 3-fluoro-5-[(pyridine-3-yl)ethynyl]benzonitrile (18F-PEB) are used for positron emission tomography (PET) imaging of mGluR5, demonstrating the utility of fluorinated benzonitriles in neuroimaging .
Activity Gap : The thiomorpholine derivative lacks direct evidence of mGluR5 activity but could theoretically exhibit altered binding kinetics due to sulfur’s larger atomic radius and polarizability compared to piperazine/morpholine.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
